4-(2-吗啉-2-氧代乙基)哌嗪-1-羧酸叔丁酯

描述

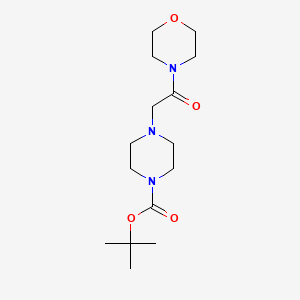

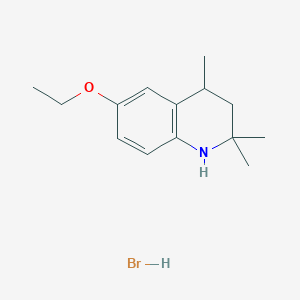

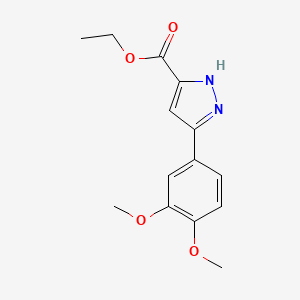

T-Butyl 4-(2-morpholino-2-oxoethyl)piperazine-1-carboxylate is a derivative of N-Boc piperazine . It serves as a useful building block or intermediate in the synthesis of several novel organic compounds .

Synthesis Analysis

The synthesis of t-Butyl 4-(2-morpholino-2-oxoethyl)piperazine-1-carboxylate involves the reaction of piperazine with haloacetic acid derivatives via nucleophilic substitution . This compound can be synthesized under mild conditions at 60 °C overnight using tetrahydrofuran as solvent .Molecular Structure Analysis

The molecule of t-Butyl 4-(2-morpholino-2-oxoethyl)piperazine-1-carboxylate is linear in shape with the ethyl acetate moiety adopting a fully extended conformation . The crystal structure adopts a two-dimensional zig-zag architecture featuring C–H…O intermolecular interactions .Chemical Reactions Analysis

T-Butyl 4-(2-morpholino-2-oxoethyl)piperazine-1-carboxylate serves as an intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .科学研究应用

哌嗪和吗啉:合成概述和药用应用

哌嗪和吗啉衍生物具有广泛的药用应用,这要归功于其强大的药效团活性。合成方法的最新进展扩展了这些类似物的种类,突出了它们在药物化学中的重要性。为哌嗪和吗啉衍生物开发新的合成策略强调了它们在药物发现中的持续相关性,展示了它们在满足各种药理需求方面的潜力 (Al-Ghorbani 等人,2015 年)。

芳基烷基取代基在增强药理效力中的作用

将芳基烷基取代基并入哌嗪衍生物中已被证明可以提高它们对 D2 样受体的效力和选择性。这种修饰增强了这些化合物的结合亲和力,证明了结构修饰在优化药理特性中的关键作用。这些发现强调了结构多样性在开发更有效的治疗剂中的重要性 (Sikazwe 等人,2009 年)。

哌嗪衍生物作为药物设计中的通用支架

哌嗪衍生物因其在各种治疗剂中的显著存在而备受关注,包括抗精神病药、抗组胺药和抗抑郁药。哌嗪支架在药物化学中的灵活性从其广泛使用和它支持的不同治疗应用中可以明显看出。对哌嗪核心的修饰导致了具有增强药用潜力的分子的发现,证实了该支架在药物发现中的实用性 (Rathi 等人,2016 年)。

对代谢剂细胞保护作用的深入了解

对某些哌嗪衍生物的细胞保护机制的研究为其潜在治疗应用提供了宝贵的见解。这些研究探索了哌嗪结构的修饰如何影响代谢途径,从而更深入地了解该化合物的药理作用。这些见解对于开发利用这些细胞保护机制的新型治疗剂至关重要 (Cargnoni 等人,1999 年)。

基于哌嗪的 NF 膜的环境应用

基于哌嗪的纳滤 (NF) 膜已成为一种有前途的环境应用技术,包括水净化和废水处理。NF 膜中哌嗪衍生的皱缩聚酰胺层的独特性能证明了该化合物在药物之外的多功能性,突出了其在应对环境挑战方面的潜力 (Shao 等人,2022 年)。

作用机制

Target of Action

Similar compounds, such as tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, have been found to exhibit antibacterial and antifungal activities . They interact with various macromolecules, enhancing their biological activities .

Mode of Action

It’s known that the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring enhance favorable interaction with macromolecules .

Biochemical Pathways

Compounds containing piperazine rings have shown a wide spectrum of biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

Similar compounds have shown antibacterial and antifungal activities, suggesting they may have a significant impact on microbial cells .

Action Environment

It’s known that factors such as ph, temperature, and the presence of other substances can influence the action of similar compounds .

属性

IUPAC Name |

tert-butyl 4-(2-morpholin-4-yl-2-oxoethyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27N3O4/c1-15(2,3)22-14(20)18-6-4-16(5-7-18)12-13(19)17-8-10-21-11-9-17/h4-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBDAMLHWRBGCHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Ethoxy-4-[(4-nitrobenzyl)amino]-3-cyclobuten-1,2-dione; 98%](/img/structure/B6338606.png)

![[2,4,6-Trimethoxyphenyl]dicyclohexylphosphonium tetrafluoroborate, 98% LB-PhosHBF4](/img/structure/B6338610.png)

![4-(4-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6338699.png)